5-Methoxy-6-methylpyridine-3-carbaldehyde
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Overview
Description
Synthesis Analysis 5-Methoxy-6-methylpyridine-3-carbaldehyde's synthesis processes have been investigated in various studies, demonstrating multiple approaches to its production. One method involved the reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine, achieving maximum yield under specific conditions, highlighting the intricate balance of reactions required for its synthesis (Bai Linsha, 2015). Another approach for a related compound focused on a scaleable synthesis through the Skraup reaction, indicating the adaptability and scalability of methods for synthesizing complex organic molecules (Bryan Li et al., 2010).
Molecular Structure Analysis The molecular structure of synthesized compounds, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, was characterized using techniques like elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction, revealing detailed information about the atomic arrangement and confirming the expected molecular framework (Bai Linsha, 2015).
Chemical Reactions and Properties The synthesis of related pyridine derivatives often involves complex chemical reactions, including catalytic processes, regioselective nucleophilic substitutions, and oxidative cleavages. These processes underscore the chemical reactivity and the potential for diverse chemical transformations of pyridine derivatives, offering insights into the reactivity patterns of 5-methoxy-6-methylpyridine-3-carbaldehyde (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Physical Properties Analysis Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under various conditions. Studies on similar compounds provide a basis for predicting the physical properties of 5-methoxy-6-methylpyridine-3-carbaldehyde, including its behavior in different solvents and potential applications in material science (Bai Linsha, 2015).
Chemical Properties Analysis The chemical properties of 5-methoxy-6-methylpyridine-3-carbaldehyde, such as reactivity with various nucleophiles, electrophiles, and its role in catalysis, can be inferred from studies on related compounds. These properties are critical for applications in organic synthesis, pharmaceuticals, and materials science, demonstrating the compound's versatility and utility in diverse chemical reactions (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed scalable synthetic routes for compounds closely related to 5-Methoxy-6-methylpyridine-3-carbaldehyde, showcasing the compound's utility in organic synthesis and the development of novel chemical entities. For example, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was described, which involves processes that could be relevant for derivatives of 5-Methoxy-6-methylpyridine-3-carbaldehyde (Li et al., 2010). Another study focused on the synthesis and characterization of related compounds, indicating the broader interest in pyridine derivatives for their diverse chemical properties and applications (Linsha, 2015).
Chemical Reactivity and Applications
The reactivity of pyridine carbaldehydes, including those similar to 5-Methoxy-6-methylpyridine-3-carbaldehyde, has been extensively studied. For instance, the preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines showcases the compound's potential in synthesizing biologically active molecules and pesticides, highlighting the versatility and significance of pyridine derivatives in chemical synthesis and potential agricultural applications (Gangadasu et al., 2002).
Material Science and Coordination Chemistry
Pyridine derivatives are also investigated in the context of material science and coordination chemistry. For example, the structural and magnetic properties of penta- and hexanuclear complexes using a 6-methylpyridine-2-carbaldehydeoxime ligand have been explored, demonstrating the utility of pyridine-based compounds in developing materials with unique magnetic properties (Escuer et al., 2011).
Bioactive Compounds Synthesis
The synthesis of bioactive compounds using pyridine derivatives indicates the potential for 5-Methoxy-6-methylpyridine-3-carbaldehyde in medicinal chemistry. Research on synthesizing and evaluating 6-methoxy-2-arylbenzofuran derivatives for antibacterial and cytotoxic activities showcases the broader applications of methoxy and methyl-substituted pyridines in developing new therapeutic agents (Noviany et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methoxy-6-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-8(11-2)3-7(5-10)4-9-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELXSLBBSBWNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-methylpyridine-3-carbaldehyde |
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